![molecular formula C16H16B2O4 B14263996 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane) CAS No. 135615-38-2](/img/structure/B14263996.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) is a boron-containing compound that belongs to the class of 1,3,2-dioxaborolanes. It is widely used in organic synthesis due to its stability in air and moisture. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . The reaction typically involves the use of a palladium catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The compound can participate in substitution reactions to form different boron-containing derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, organorhodium, and organoiridium catalysts . The reactions typically occur under mild conditions, making the compound highly versatile in organic synthesis.
Major Products Formed
The major products formed from reactions involving this compound include pinacol boronic esters, homoallylic alkylboronates, and paramagnetic heterocycles .
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) has a wide range of scientific research applications:
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pinacolato)diboron: This compound is similar in structure and function, used widely in organic synthesis.
2-Phenyl-1,3,2-dioxaborolane: Another boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of conjugated copolymers.
Uniqueness
What sets 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3,2-dioxaborolane) apart is its high stability and versatility in various chemical reactions. Its ability to form stable boryl complexes makes it a valuable reagent in both academic and industrial research.
Eigenschaften
| 135615-38-2 | |
Molekularformel |
C16H16B2O4 |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8H,9-12H2 |
InChI-Schlüssel |
PTCBRBCVXDJGOY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


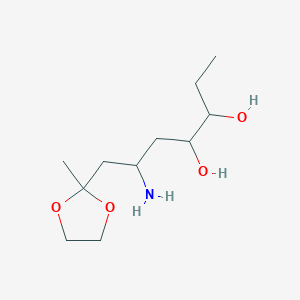

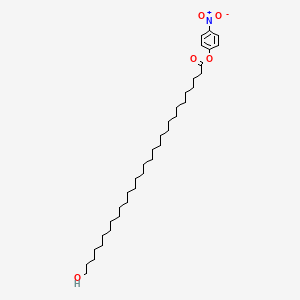
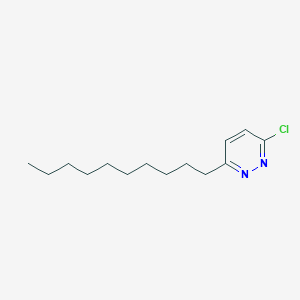
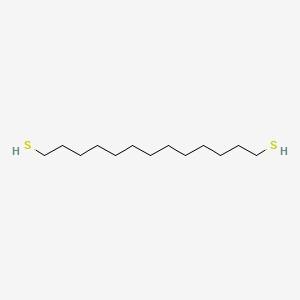
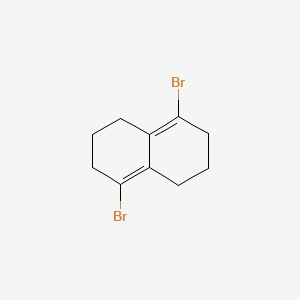

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
